molecular formula C15H13F2NO2S B3058571 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide CAS No. 90212-83-2

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide

Cat. No.: B3058571
CAS No.: 90212-83-2
M. Wt: 309.3 g/mol
InChI Key: WJDLJNSBPNRFHH-UHFFFAOYSA-N
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Description

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide is a chemical compound of significant interest in pharmaceutical and neuroscience research, primarily as a precursor or analog in the study of wakefulness-promoting agents. This compound is the thioether analog of Fladrafinil (CRL-40,941), a well-characterized wakefulness-promoting agent related to modafinil and adrafinil . Fladrafinil and its analogs are non-medically used as nootropics and are known to act as dopamine reuptake inhibitors, a mechanism believed to be central to their cognitive-enhancing and wakefulness-promoting effects . As a research chemical, this compound provides scientists with a valuable tool for investigating structure-activity relationships (SAR) within this class of compounds. The substitution of the sulfinyl group in Fladrafinil with a sulfanyl group in this molecule allows researchers to probe the metabolic pathways and the biochemical impact of this specific modification on potency and efficacy. Studies into modafinil analogs, including fluorinated derivatives, are actively discussed in scientific literature and online research forums, highlighting a continued interest in their potential applications . This product is intended for in vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21-9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDLJNSBPNRFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536589
Record name 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-83-2
Record name 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide typically involves multiple steps, starting with the preparation of bis(4-fluorophenyl)methyl sulfide. This intermediate is then reacted with N-hydroxyacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the N-hydroxyacetamide to an amine.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide is a synthetic compound with a complex molecular structure, with the molecular formula C15H13F2NO2SC_{15}H_{13}F_{2}NO_{2}S and a molecular weight of approximately 309.33 g/mol. It consists of a bis(4-fluorophenyl)methyl group linked to a sulfanyl group, which is connected to an N-hydroxyacetamide moiety. This unique structure gives it distinct chemical and biological properties, making it interesting in medicinal chemistry and organic synthesis.

Potential Applications

This compound is a sulfanyl derivative with a hydroxyacetamide functional group and bis(4-fluorophenyl)methyl moiety. It is of interest because of its potential as an enzyme or receptor inhibitor in drug development. Interaction studies have focused on its binding affinity and inhibitory effects on target enzymes or receptors. Research aims to identify specific molecular targets and elucidate the underlying mechanisms of action, potentially leading to new drug discovery avenues.

Scientific Research

The compound has potential roles in enzyme inhibition and interactions with biomolecules. Studies are ongoing to elucidate its mechanisms of action and specific targets within biological systems, highlighting its potential utility in drug development. It may exhibit inhibitory effects on specific enzymes, which could have implications for therapeutic applications.

Analogues

Several compounds share structural similarities with this compound:

  • 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-methylacetamide Contains a sulfinyl group instead of a sulfanyl group.
  • 2-{[Bis(4-fluorophenyl)methyl]sulfonyl}-N-hydroxyacetamide Contains a sulfonyl group.

Mechanism of Action

The mechanism of action of 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison :

  • The sulfinyl group (SO) in Fladrafinil increases polarity and oxidative stability relative to the sulfanyl (S) group in the target compound.
  • Molecular weight difference: +16 g/mol (due to the additional oxygen in sulfinyl).

2-[(4-Fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Structure: Single 4-fluorophenyl sulfanyl group attached to an acetamide backbone with a 4-methylphenyl substituent. Molecular Formula: C₁₅H₁₄FNOS Molecular Weight: 275.34 g/mol Key Properties:

  • Supplier data indicates availability but lacks explicit physicochemical or biological data .

Comparison :

  • The target compound’s bis(4-fluorophenyl)methyl group enhances steric bulk and lipophilicity compared to the single 4-fluorophenyl group here.

Bis(4-fluorophenyl)methyl Piperazine Sulfonamides (Compounds 6h, 6i, 6j)

Structure : Bis(4-fluorophenyl)methyl group linked to piperazine-sulfonamide cores.
Example (Compound 6h) :

  • Molecular Formula: C₂₄H₂₂F₂N₄O₂S
  • Molecular Weight: 484.52 g/mol
    Key Properties :
  • Melting points: 132–230°C
  • Characterized via NMR and MS .

Comparison :

  • The piperazine-sulfonamide backbone differs significantly from the acetamide group in the target compound.
  • These compounds exhibit higher molecular weights and more complex pharmacokinetic profiles due to the piperazine ring.

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Structure : Incorporates a bithiophene moiety and a 4-fluorophenyl sulfanyl group.
Molecular Formula : C₁₉H₁₇FN₂O₂S₂
Molecular Weight : 412.48 g/mol
Key Properties :

Comparison :

  • The bithiophene group introduces π-conjugation, absent in the target compound.
  • The hydroxyethyl substituent alters solubility and hydrogen-bonding capacity.

Biological Activity

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide is a synthetic compound with a complex molecular structure characterized by its potential biological activities, particularly in enzyme inhibition and interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C_{15}H_{13}F_{2}N_{O}_{2}S, with a molecular weight of approximately 309.33 g/mol. The compound features a bis(4-fluorophenyl)methyl group linked to a sulfanyl group and an N-hydroxyacetamide moiety, which contributes to its unique reactivity and biological properties .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may exhibit inhibitory effects on certain enzymes, which could have therapeutic implications in drug development .

  • Enzyme Inhibition : The compound's ability to inhibit enzyme activity is crucial for understanding its potential therapeutic applications. It may bind to the active sites of target enzymes, thereby modulating their functions.
  • Receptor Interaction : The interaction with specific receptors is also under investigation, as it may influence various biological pathways.

Biological Activity and Therapeutic Implications

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Psychostimulant Abuse Treatment : Preliminary studies suggest that compounds with similar structural features may serve as dopamine transporter (DAT) inhibitors, which are being explored for their potential in treating psychostimulant abuse .
  • Antifungal Applications : Structural analogs targeting specific kinases in organisms like Candida albicans have shown promise in antifungal drug development .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. These studies provide insights into how modifications in the chemical structure can impact biological activity:

CompoundBinding Affinity (Ki)Notes
3b230 nMEffective in reducing reinforcing effects of cocaine
14a23 nMImproved DAT affinity; potential for psychostimulant use disorder treatment
15aNot specifiedLowest affinity for hERG among tested compounds

These findings indicate that structural modifications can significantly enhance or diminish the biological activity of related compounds .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide?

Synthesis typically involves:

  • Step 1 : Formation of the bis(4-fluorophenyl)methyl thiol intermediate via nucleophilic substitution or coupling reactions, using solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Step 2 : Thiol-alkylation with bromoacetamide derivatives under controlled pH (6–8) and temperature (40–60°C) to minimize side reactions .
  • Step 3 : Hydroxylation of the acetamide group using hydroxylamine derivatives in polar aprotic solvents (e.g., dimethylformamide, DMF) .
    Key optimization parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify sulfanyl linkage (δ 3.5–4.0 ppm for SCH₂) and aromatic fluorine substituents (J-coupling ~8–9 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F stretch) .

Q. How stable is this compound under standard laboratory conditions?

  • Thermal stability : Stable at room temperature but degrades above 80°C, requiring storage at 4°C in amber vials .
  • pH sensitivity : Hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?

  • Nucleophilic substitution : The sulfanyl group participates in SN2 reactions with alkyl halides, forming thioether derivatives .
  • Oxidation : Controlled oxidation with H₂O₂ or m-CPBA converts the sulfanyl group to sulfoxide/sulfone derivatives, altering bioactivity .
  • Radical scavenging : The N-hydroxyacetamide moiety may act as a radical trap, influencing antioxidant properties .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., HDAC or kinase targets) may arise from assay conditions (e.g., DMSO concentration affecting solubility). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .
  • Structural analogs : Compare activity with derivatives lacking the bis(4-fluorophenyl) group to isolate pharmacophore contributions .

Q. What computational approaches are recommended for modeling interactions between this compound and biological targets?

  • Molecular docking : Use PubChem 3D conformers (InChIKey: BBPILPVQAYVCGH-UHFFFAOYSA-N ) to predict binding to enzymes like histone deacetylases (HDACs) .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate or ester prodrugs for improved bioavailability, followed by enzymatic cleavage in vivo .

Q. How does the electronic nature of the bis(4-fluorophenyl) group influence reactivity?

  • Electron-withdrawing effect : Fluorine substituents increase electrophilicity of the sulfanyl group, enhancing thiol-disulfide exchange kinetics .
  • Steric effects : The bulky bis(4-fluorophenyl) group may hinder access to planar enzyme active sites, reducing binding affinity in certain targets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 2
2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide

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